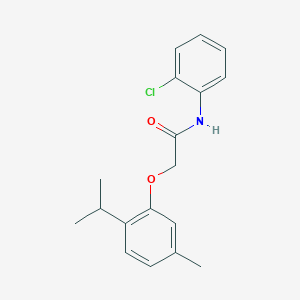![molecular formula C19H22N2O3 B5797778 N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)
N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide, commonly known as BAY 11-7082, is a synthetic small molecule that has been widely used in scientific research due to its potential therapeutic properties. BAY 11-7082 is an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis.
Wirkmechanismus
BAY 11-7082 inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB. BAY 11-7082 covalently binds to the cysteine residue of IKKβ, which prevents its activation and subsequent phosphorylation of IκB. This leads to the accumulation of IκB and the inhibition of NF-κB activation. BAY 11-7082 has also been shown to inhibit the activity of other enzymes involved in the NF-κB pathway, such as protein kinase C and casein kinase 2.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, BAY 11-7082 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiotherapy. Inflammatory cells, such as macrophages and dendritic cells, treated with BAY 11-7082 have shown reduced production of pro-inflammatory cytokines, such as TNF-α and IL-1β. BAY 11-7082 has also been shown to inhibit the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In animal models of inflammatory diseases, such as rheumatoid arthritis and colitis, BAY 11-7082 has been shown to reduce inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 11-7082 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods without degradation. BAY 11-7082 has been extensively studied in various cell types and animal models, and its mechanism of action is well characterized. However, BAY 11-7082 also has some limitations. It is a covalent inhibitor that irreversibly binds to its target, which can lead to off-target effects and toxicity. BAY 11-7082 can also affect the activity of other enzymes involved in the NF-κB pathway, which can complicate the interpretation of results.
Zukünftige Richtungen
For BAY 11-7082 research include the development of more potent and selective inhibitors of the NF-κB pathway, the identification of novel targets and pathways involved in disease pathogenesis, and the optimization of drug delivery and dosing regimens. BAY 11-7082 can also be used as a tool to study the role of NF-κB in various cellular processes and disease models.
Synthesemethoden
BAY 11-7082 is synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride to form 3-ethoxybenzoyl chloride, which is then reacted with 3-aminobutyramide to form N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide. The purity and yield of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. BAY 11-7082 has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of inhibitor of κB (IκB), which prevents the translocation of NF-κB to the nucleus and subsequent gene expression. BAY 11-7082 has been used in various in vitro and in vivo models to study the role of NF-κB in disease pathogenesis and to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-15-9-6-10-16(13-15)21-19(23)14-8-5-11-17(12-14)24-4-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJONYBVNVORGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

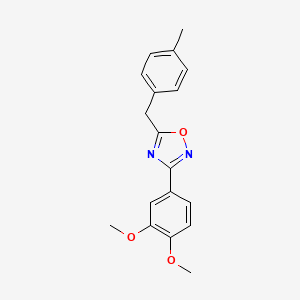
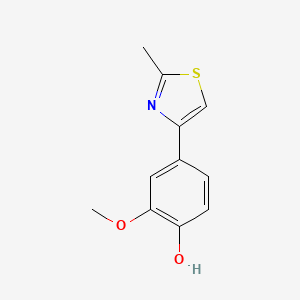
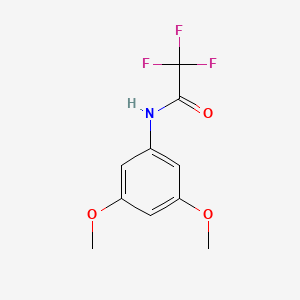
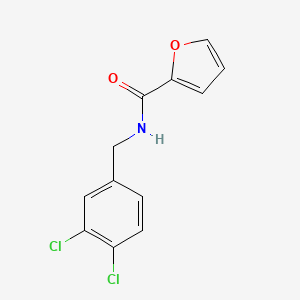
![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)
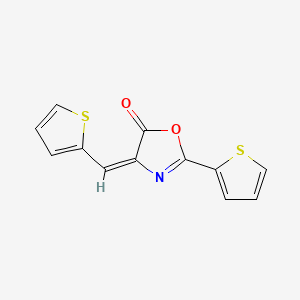
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)
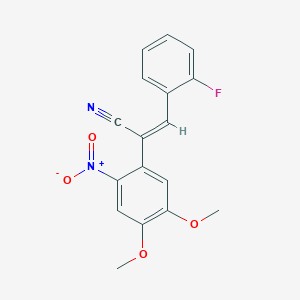
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
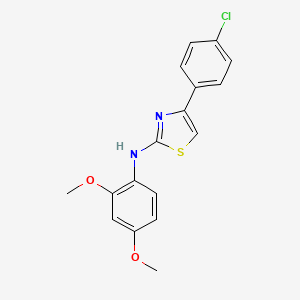
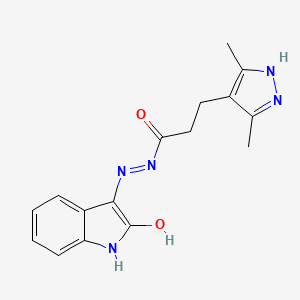
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
